Methyl 4-methyl-4-phenylpentanoate
Description
Methyl 4-methyl-4-phenylpentanoate is a branched-chain methyl ester characterized by a pentanoate backbone substituted with a methyl and phenyl group at the fourth carbon position.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 4-methyl-4-phenylpentanoate |
InChI |
InChI=1S/C13H18O2/c1-13(2,10-9-12(14)15-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
SWBUMPIIVNKZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Ethyl 4-methylpentanoate (CAS 25415-67-2): Differs by an ethyl ester group instead of methyl and lacks the phenyl substituent. This compound is classified as a flammable liquid (UN 3272) with a molecular weight of 144.21 g/mol and a Hazards Identification Number (H226) for flammability .
- Phenylmethyl butanoate: Features a benzyl ester group attached to a butanoate chain. Its aromaticity may confer similar volatility and solubility profiles to Methyl 4-methyl-4-phenylpentanoate .
- Methyl 2-hydroxy-4-methylpentanoate (CAS 40348-72-9): Contains a hydroxyl group at the second carbon, increasing polarity and likely reducing volatility compared to the target compound .
Physical and Chemical Properties
A comparative analysis of methyl esters is summarized below:


Key Observations :
- The phenyl group in this compound likely increases molecular weight and boiling point compared to non-aromatic esters like Ethyl 4-methylpentanoate .
- Lipophilicity is expected to be higher than methyl salicylate due to the absence of polar hydroxyl groups .
Reactivity and Stability
- Hydrolysis : Methyl esters generally undergo alkaline hydrolysis to carboxylic acids. The steric hindrance from the 4-methyl and 4-phenyl groups in the target compound may slow hydrolysis compared to linear esters .
- Thermal Stability: Aromatic esters like phenylmethyl butanoate exhibit higher thermal stability than aliphatic esters, suggesting similar behavior for this compound .
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